2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane typically involves the reaction of diisopropyl phosphite with carbon disulfide under controlled conditions. The process is carried out as follows :
Reactants: Diisopropyl phosphite and carbon disulfide.
Conditions: The reaction is conducted at temperatures ranging from -5°C to 0°C under a nitrogen atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
Oxidation: Produces phosphonic acids.
Reduction: Yields phosphine derivatives.
Substitution: Results in various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of bisphosphonates used to treat bone diseases.
Industry: Utilized in the production of flame-retardant materials and plasticizers.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, primarily involving the phosphorus atoms. These interactions can influence enzyme activity, cellular signaling pathways, and the stability of certain biomolecules. The exact mechanism depends on the specific application and the molecular environment.
Comparison with Similar Compounds
Similar Compounds
Tetraisopropyl methylenediphosphonate: Similar in structure but with different substituents.
Methylenediphosphonic acid: Lacks the isopropoxy groups, leading to different chemical properties.
Bis(diisopropoxyphosphinyl)methane: Another related compound with variations in the phosphorus-containing groups.
Uniqueness
2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane is unique due to its specific combination of isopropoxy groups and methylene bridge, which confer distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specialized industrial and research applications .
Properties
IUPAC Name |
2-[di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O5P2/c1-9(2)14-17(7,12)8-18(13,15-10(3)4)16-11(5)6/h9-11H,8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHOEABKYOGNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C)CP(=O)(OC(C)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O5P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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